![molecular formula C12H7BrO B3021804 1-Bromodibenzofuran CAS No. 50548-45-3](/img/structure/B3021804.png)
1-Bromodibenzofuran
Overview
Description
1-Bromodibenzofuran is an organic compound with the molecular formula C12H7BrO . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development and chemical and pharmaceutical production processes .
Molecular Structure Analysis
The molecular structure of 1-Bromodibenzofuran consists of 12 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The molecular weight is 247.09 .Physical And Chemical Properties Analysis
1-Bromodibenzofuran is a solid at 20 degrees Celsius . It has a melting point of 65.0 to 69.0 degrees Celsius . The compound is white to gray to brown in color and can exist in a powder to crystal form .Scientific Research Applications
- 1-Bromodibenzo[b,d]furan serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules by introducing functional groups or modifying existing structures. Its bromine atom provides a handle for further reactions, making it valuable in the development of novel compounds .
- Pharmaceutical researchers utilize 1-bromodibenzo[b,d]furan as an intermediate in the synthesis of drug candidates. It participates in key steps during the creation of pharmacologically active molecules. Its unique structure contributes to the diversity of chemical scaffolds explored in drug discovery .
- Substituted dibenzofuranes, including 1-bromodibenzo[b,d]furan , serve as versatile scaffolds for designing organic electronic materials. These compounds find applications in semiconductors and organic light-emitting diodes (OLEDs). Their electronic properties make them attractive for developing efficient optoelectronic devices .
- Researchers investigate the reactivity of 1-bromodibenzo[b,d]furan in polymerization reactions. It can be incorporated into polymer chains to modify material properties, such as solubility, thermal stability, and mechanical strength. Understanding its behavior in polymer matrices is crucial for tailoring advanced materials .
- Luminescent materials based on dibenzofuran derivatives have been explored for their fluorescence and phosphorescence properties. 1-Bromodibenzo[b,d]furan contributes to this field by serving as a fluorophore or a component in luminescent complexes. Researchers study its excited-state behavior and emission characteristics .
- Computational chemists use 1-bromodibenzo[b,d]furan in molecular dynamics simulations and quantum mechanical calculations. Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can visualize its behavior in silico. These simulations aid in understanding its interactions with other molecules and predicting its properties .
Organic Synthesis and Intermediates
Pharmaceutical Intermediates
Semiconductors and OLED Applications
Materials Science and Polymer Chemistry
Photophysical Studies and Luminescent Materials
Computational Chemistry and Simulation Visualizations
properties
IUPAC Name |
1-bromodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYYVOWEBMOELQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145866 | |
Record name | 1-Bromodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromodibenzofuran | |
CAS RN |
50548-45-3, 103456-35-5 | |
Record name | 1-Bromodibenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50548-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103456355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromodibenzo[b,d]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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